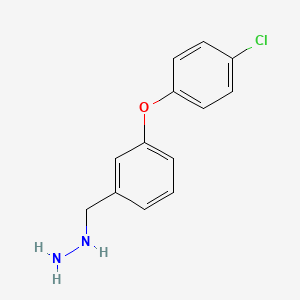

3-(4-Chloro-phenoxy)-benzyl-hydrazine

Description

Contextualization of Substituted Hydrazines in Organic Synthesis and Functional Molecule Design

Substituted hydrazines are a cornerstone of modern organic synthesis, serving as highly versatile building blocks. wikipedia.org Their utility stems from the reactive N-N single bond and the nucleophilic nitrogen atoms, which can participate in a wide array of chemical transformations. wikipedia.orgwikipedia.org Historically, phenylhydrazine (B124118) was instrumental in the characterization of carbohydrates, and since then, the family of hydrazine (B178648) derivatives has expanded dramatically. Today, over 83,000 hydrazine compounds have been described in the literature.

In the design of functional molecules, hydrazines are prized precursors for the synthesis of nitrogen-containing heterocycles, such as pyrazoles and indazoles, which are common scaffolds in pharmaceuticals and agrochemicals. wikipedia.orgorganic-chemistry.org The reaction of a substituted hydrazine with a 1,3-difunctional compound is a classic and reliable method for constructing pyrazole (B372694) rings. Furthermore, the hydrazine moiety is integral to powerful reactions like the Wolff-Kishner reduction, which converts carbonyl groups into methylene (B1212753) groups. wikipedia.org The ability to readily form hydrazones with aldehydes and ketones also makes them crucial reagents in both synthesis and chemical analysis. wikipedia.orgwikipedia.org The strategic use of protecting groups allows for selective alkylation, enabling the rational synthesis of complex, multi-substituted hydrazine derivatives. organic-chemistry.org

Significance of Phenoxy-Containing Aromatic Systems in Chemical Structures

Phenoxy groups, which consist of a phenyl ring linked to another part of a molecule via an ether oxygen, are significant structural motifs in chemistry. The diaryl ether linkage is chemically robust and provides a stable yet flexible connection between two aromatic systems. This structural feature is prevalent in numerous natural products and synthetic molecules, including pharmaceuticals and materials.

Rationale for Investigating the Unique Structural Features of 3-(4-Chloro-phenoxy)-benzyl-hydrazine

The rationale for investigating this compound (C13H13ClN2O) stems from its hybrid structure, which synergistically combines the reactive potential of benzylhydrazine (B1204620) with the specific physicochemical characteristics of a 4-chlorophenoxy moiety. chemicalbook.com This unique combination presents a compelling scaffold for synthetic exploration and functional molecule design.

The molecule can be deconstructed into three key components:

The Hydrazine Group (-NHNH2): This is the primary reactive center of the molecule. It is a potent nucleophile and a precursor for forming hydrazones and a variety of heterocyclic systems. wikipedia.orgnih.gov Its presence immediately suggests utility as a synthetic intermediate.

The Benzyl (B1604629) Group (-CH2-Ph): This group separates the reactive hydrazine from the bulky diaryl ether system. The methylene (-CH2-) spacer provides conformational flexibility, while the phenyl ring can participate in aromatic interactions. Benzylhydrazine itself is a known reagent for creating substituted pyrazoles. orgsyn.org

The 3-(4-Chlorophenoxy) Substituent: This portion of the molecule acts as a large, structurally defined block. The diaryl ether linkage is stable, and the chlorine atom on the terminal phenyl ring modifies the electronic properties of that ring, making it electron-withdrawing. This substituent can influence the molecule's solubility, crystal packing, and how it interacts with other molecules or biological targets. Research on related diaryl hydrazone structures has shown they can bind to protein cavities, indicating the potential for such systems to act as kinetic stabilizers or inhibitors. researchgate.net

The specific placement of the phenoxy group at the meta-position (position 3) of the benzyl ring defines the spatial relationship between the reactive hydrazine "head" and the larger phenoxy "tail," a critical factor in designing molecules for specific binding pockets.

Overview of Research Opportunities and Scope of the Academic Investigation

The structural features of this compound open several avenues for academic investigation. The primary research opportunities lie in its application as a versatile synthetic intermediate.

Scope of Investigation:

Synthesis of Heterocyclic Compounds: A major research direction is the use of this compound as a precursor for novel, highly substituted heterocyclic molecules. Its reaction with various dicarbonyl compounds could yield a library of pyrazoles, each bearing the 3-(4-chlorophenoxy)benzyl substituent. Such derivatives could be screened for biological activity, given that many substituted pyrazoles have pharmaceutical applications. orgsyn.org

Development of Hydrazone Derivatives: Condensation with a wide range of aldehydes and ketones would produce a series of hydrazones. Acyl and aroyl hydrazones are a class of compounds known for their structural versatility and wide-ranging applications in medicinal chemistry and materials science. nih.gov Investigating the conformational and geometric isomers of these new hydrazones would be a valuable study. nih.gov

Ligand Development in Coordination Chemistry: Hydrazines and their derivatives can act as ligands, coordinating with metal ions to form complex structures. The potential of this compound as a ligand for transition metals could be explored, potentially leading to new catalysts or materials with interesting magnetic or optical properties.

Probing Biological Systems: Drawing parallels from structurally related diaryl hydrazones that have been shown to interact with proteins, this compound or its derivatives could be used as chemical probes. researchgate.net They could be tested for inhibitory activity against specific enzymes or used in the development of stabilizers for protein structures.

The academic investigation would focus on synthesizing new molecules from this platform, characterizing them thoroughly using modern analytical techniques (NMR, IR, Mass Spectrometry, X-ray Crystallography), and exploring their potential applications in synthesis, materials science, or medicinal chemistry.

Data Tables

Table 1: Physicochemical Properties of this compound

This table summarizes the basic chemical identifiers and properties of the title compound.

| Property | Value | Source |

| CAS Number | 887595-93-9 | chemicalbook.comchemicalbook.com |

| Molecular Formula | C13H13ClN2O | chemicalbook.com |

| Molecular Weight | 248.71 g/mol | - |

| Canonical SMILES | C1=CC(=CC(=C1)CN)OC2=CC=C(C=C2)Cl | - |

| InChI Key | RMWQRXUCUHPQSM-UHFFFAOYSA-N | - |

Table 2: Key Reactive Sites and Potential Synthetic Transformations

This table outlines the principal functional groups within this compound and lists their potential applications in organic synthesis, providing a roadmap for future research.

| Structural Feature | Role in Synthesis | Potential Reactions | Resulting Compound Class |

| Hydrazine (-NHNH2) | Nucleophile, Heterocycle Precursor | Condensation with Aldehydes/Ketones | Hydrazones wikipedia.org |

| Reaction with 1,3-Dicarbonyls | Pyrazoles | ||

| Reaction with β-Ketoesters | Pyrazolones | ||

| Wolff-Kishner Reduction Conditions | Alkane (from a ketone substrate) wikipedia.org | ||

| Aromatic Rings | Scaffold, van der Waals Interactions | Electrophilic Aromatic Substitution | Further Substituted Aromatics |

| Metal-Catalyzed Cross-Coupling | Biaryl or other coupled systems | ||

| Ether Linkage (-O-) | Stable Linker | Ether Cleavage (harsh conditions) | Phenol (B47542) and Benzyl Alcohol derivatives |

Structure

3D Structure

Properties

CAS No. |

887595-93-9 |

|---|---|

Molecular Formula |

C13H13ClN2O |

Molecular Weight |

248.71 g/mol |

IUPAC Name |

[3-(4-chlorophenoxy)phenyl]methylhydrazine |

InChI |

InChI=1S/C13H13ClN2O/c14-11-4-6-12(7-5-11)17-13-3-1-2-10(8-13)9-16-15/h1-8,16H,9,15H2 |

InChI Key |

JFAFOVMZPNKCCP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)Cl)CNN |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for 3 4 Chloro Phenoxy Benzyl Hydrazine

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org For 3-(4-chloro-phenoxy)-benzyl-hydrazine, two primary disconnection points are considered: the carbon-nitrogen (C-N) bond of the benzyl-hydrazine linkage and the carbon-oxygen (C-O) bond of the phenoxy ether.

Disconnection Approach 1: C-N Bond Disconnection

The most direct retrosynthetic disconnection breaks the C-N bond between the benzyl (B1604629) group and the hydrazine (B178648) moiety. This approach identifies 3-(4-chloro-phenoxy)-benzaldehyde and hydrazine as the key precursors. The forward synthesis would involve a reductive amination reaction between the aldehyde and hydrazine.

Disconnection Approach 2: C-O Bond Disconnection

An alternative disconnection targets the phenoxy ether bond. This pathway leads to 3-hydroxybenzyl-hydrazine and a 4-chlorophenyl halide (e.g., 1-chloro-4-fluorobenzene (B165104) or 1-chloro-4-iodobenzene) as the primary building blocks. The synthesis would then involve a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction, such as the Ullmann condensation or Buchwald-Hartwig ether synthesis.

Table 1: Retrosynthetic Analysis of this compound

| Disconnection Strategy | Bond Cleaved | Precursors Identified | Corresponding Forward Synthesis |

|---|

| Route A | Benzyl-Hydrazine (C-N) | 1. 3-(4-Chloro-phenoxy)-benzaldehyde 2. Hydrazine | Reductive Amination | | Route B | Phenoxy Ether (C-O) | 1. 3-Hydroxybenzyl-hydrazine 2. 1-Chloro-4-halobenzene | Nucleophilic Aromatic Substitution / Cross-Coupling | | Route C (via Benzyl Halide) | Benzyl-Hydrazine (C-N) | 1. 3-(4-Chloro-phenoxy)-benzyl halide 2. Hydrazine | Direct Hydrazinolysis |

Based on this analysis, the synthesis of the 3-(4-chloro-phenoxy)-benzaldehyde intermediate is a critical first step for the most plausible synthetic strategy (Route A).

Synthesis of the 3-(4-Chloro-phenoxy)-benzaldehyde Intermediate

The formation of the diaryl ether linkage in 3-(4-chloro-phenoxy)-benzaldehyde is typically achieved through a copper- or palladium-catalyzed cross-coupling reaction. The Ullmann condensation is a classic method that utilizes a copper catalyst to couple an aryl halide with a phenol (B47542). wikipedia.org Modern variations often employ ligands to improve reaction efficiency and mildness.

A common approach involves the reaction of 3-hydroxybenzaldehyde (B18108) with an activated 4-chlorophenyl halide in the presence of a base and a copper catalyst. For instance, coupling 3-hydroxybenzaldehyde with 1-chloro-4-fluorobenzene or a similar halide using a copper salt like copper(I) oxide or copper(II) acetate (B1210297) and a base such as potassium carbonate or cesium carbonate in a high-boiling polar solvent like DMF or DMSO. wikipedia.orgnih.gov

Table 2: Exemplary Reaction Conditions for the Synthesis of 3-(4-Chloro-phenoxy)-benzaldehyde

| Reactant A | Reactant B | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 3-Hydroxybenzaldehyde | 1-Chloro-4-fluorobenzene | Copper Powder | K₂CO₃ | DMF | 110-120 | Moderate | nih.gov (Analogous) |

| 3-Hydroxybenzaldehyde | 4-Chlorophenol (B41353) | Copper(II) Acetate | Triethylamine | Dichloromethane | 50 | 87 | chemicalbook.com (Analogous) |

Note: The table includes analogous reactions to illustrate typical conditions. The final step for the nitro-containing precursor would be reduction of the nitro group and conversion to the aldehyde.

Preparation of Hydrazine and Related Building Blocks

Hydrazine (N₂H₄) is a fundamental reagent for this synthesis. It is commercially available, typically as a hydrate (B1144303) (N₂H₄·H₂O). Industrial production of hydrazine is primarily achieved through two processes:

The Olin Raschig Process : This method involves the oxidation of ammonia (B1221849) with sodium hypochlorite. Monochloramine (NH₂Cl) is formed as an intermediate, which then reacts with excess ammonia to produce hydrazine. orgsyn.org

The Peroxide (Pechiney-Ugine-Kuhlmann) Process : A more modern and environmentally favorable method, this process involves the reaction of ammonia and hydrogen peroxide in the presence of a ketone catalyst. The reaction proceeds through ketazine and hydrazone intermediates, which are subsequently hydrolyzed to yield hydrazine hydrate. orgsyn.org

For laboratory-scale synthesis, hydrazine salts like hydrazine sulfate (B86663) can be treated with a base to generate hydrazine hydrate.

Exploration of Novel and Optimized Synthetic Routes

With the key precursors in hand, several strategies can be employed to construct the final this compound molecule.

Direct Hydrazinolysis Approaches

This method involves the nucleophilic substitution of a leaving group on the benzyl carbon by hydrazine. The synthesis would first require the reduction of the 3-(4-chloro-phenoxy)-benzaldehyde intermediate to the corresponding benzyl alcohol. Subsequent conversion of the alcohol to a good leaving group, such as a benzyl bromide or chloride, would yield the substrate for hydrazinolysis.

The reaction of a benzyl halide with hydrazine hydrate can produce the desired benzyl-hydrazine. However, a significant challenge with this approach is controlling the degree of alkylation, as the product, a primary hydrazine, can react further with the benzyl halide to form N,N'-disubstituted hydrazines. Using a large excess of hydrazine can help to favor the formation of the mono-substituted product.

Reductive Amination Strategies for Benzyl Hydrazine Moiety Formation

Reductive amination is arguably the most direct and controllable method for synthesizing this compound from its aldehyde precursor. masterorganicchemistry.com This one-pot reaction typically involves two main steps:

Hydrazone Formation : The reaction begins with the condensation of 3-(4-chloro-phenoxy)-benzaldehyde with hydrazine hydrate. This reaction is often acid-catalyzed and results in the formation of the corresponding hydrazone intermediate.

Reduction : The formed hydrazone is then reduced in situ to the target hydrazine. A variety of reducing agents can be employed. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective as they can selectively reduce the imine (or hydrazone) C=N bond in the presence of the starting aldehyde's carbonyl group. masterorganicchemistry.com Other reducing agents such as sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) can also be used, though they may require careful control of reaction conditions to avoid reduction of the aldehyde.

An efficient method for the direct reductive alkylation of hydrazine derivatives with α-picoline-borane has also been reported, providing various N-alkylhydrazine derivatives in a one-pot manner. organic-chemistry.org

Table 3: Reagents for Reductive Amination of Aldehydes with Hydrazine

| Aldehyde Substrate | Nitrogen Source | Reducing Agent | Solvent | Key Features | Reference |

|---|---|---|---|---|---|

| Aromatic/Aliphatic Aldehydes | Hydrazine Derivatives | α-Picoline-borane | Not specified | One-pot procedure, applicable to drug synthesis. | organic-chemistry.org |

| Aromatic/Aliphatic Aldehydes | Hydrazine Hydrate | Nickel Catalyst / H₂ | Not specified | Uses hydrazine as both N and H source. | rsc.org |

| Aldehydes/Ketones | Primary/Secondary Amines | Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Selective for imine reduction. | masterorganicchemistry.com |

Alternative Coupling Reactions for Phenoxy Ether Linkage Construction

The construction of the diaryl ether bond is a critical step in the synthesis of the aldehyde intermediate. While the Ullmann condensation is a traditional choice, modern palladium-catalyzed methods like the Buchwald-Hartwig amination (adapted for ether synthesis) offer milder conditions and broader substrate scope. wikipedia.org

Ullmann Condensation : This copper-catalyzed reaction typically requires high temperatures (often >150 °C) and polar aprotic solvents. wikipedia.org While effective, the harsh conditions can be a limitation for sensitive substrates. The reaction is believed to proceed via a copper(I) alkoxide intermediate. wikipedia.org

Buchwald-Hartwig Ether Synthesis : This palladium-catalyzed cross-coupling reaction has emerged as a powerful alternative to the Ullmann reaction. It generally proceeds at lower temperatures and is compatible with a wider range of functional groups. The reaction utilizes a palladium precursor and a specialized phosphine (B1218219) ligand. organic-chemistry.org

Table 4: Comparison of Ullmann and Buchwald-Hartwig Ether Synthesis

| Feature | Ullmann Condensation | Buchwald-Hartwig Ether Synthesis |

|---|---|---|

| Catalyst | Copper (Cu(0), Cu(I), Cu(II) salts) | Palladium (Pd(0) or Pd(II) precursors) |

| Ligands | Often ligand-free, or simple ligands (e.g., diamines) | Bulky, electron-rich phosphine ligands (e.g., BINAP, dppf) |

| Temperature | High (100-250 °C) | Mild to moderate (Room temp. to ~120 °C) |

| Base | Strong inorganic bases (K₂CO₃, Cs₂CO₃, KOH) | Strong, non-nucleophilic bases (NaOtBu, LHMDS) |

| Substrate Scope | Good for electron-deficient aryl halides | Broader scope, including electron-rich and hindered halides |

| Functional Group Tolerance | Moderate | Generally high |

Mechanistic Studies of Key Synthetic Transformations

The formation of this compound likely proceeds through two key transformations: a nucleophilic aromatic substitution or Williamson-ether synthesis to create the diaryl ether bond, and a subsequent nucleophilic substitution to introduce the hydrazine group.

The initial step would logically be the coupling of a 4-chlorophenol derivative with a 3-halobenzyl or 3-hydroxybenzyl precursor. One common method for forming such an ether linkage is the Ullmann condensation or a similar copper-catalyzed nucleophilic aromatic substitution. In this reaction, a phenoxide (generated from 4-chlorophenol with a base) acts as a nucleophile, displacing a halide from an activated aromatic ring. The mechanism typically involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition to the aryl halide. This is followed by reductive elimination to form the diaryl ether and regenerate the copper catalyst.

Alternatively, a Williamson-ether synthesis approach could be employed. This would involve the reaction of the sodium salt of 4-chlorophenol with 3-hydroxybenzyl chloride. The mechanism is a straightforward SN2 reaction where the phenoxide ion attacks the electrophilic carbon of the benzyl chloride, displacing the chloride ion and forming the ether bond.

The second key transformation is the conversion of a suitable functional group on the benzyl ring to a hydrazine. A common precursor for this step is a benzyl halide, such as 3-(4-chloro-phenoxy)-benzyl chloride. The reaction with hydrazine hydrate would proceed via a nucleophilic substitution mechanism. Hydrazine, acting as the nucleophile, attacks the electrophilic benzylic carbon, displacing the halide and forming the N-C bond to yield the final product. A proposed mechanism for the formation of a related compound, 4-aminobenzo[f]phthalazinone, from a reaction with hydrazine involves the addition of hydrazine to an azomethine bond, followed by N-N bond cleavage and elimination of ammonia. nih.gov

Another potential route involves the diazotization of an amino group. For instance, the synthesis of 4-chlorophenylhydrazine (B93024) can be achieved through the diazotization of 4-chloroaniline, followed by a reduction reaction. google.com A similar pathway could be envisioned for the target molecule, starting from 3-(4-chloro-phenoxy)-benzylamine.

Evaluation of Reaction Parameters and Scale-Up Feasibility

The successful synthesis and scale-up of this compound are highly dependent on the careful control of various reaction parameters.

For the diaryl ether formation via Ullmann condensation, key parameters include the choice of catalyst, base, solvent, and temperature. nih.gov Copper-based catalysts are traditional, though palladium and other transition metals can also be employed. The choice of base is critical for generating the phenoxide and influencing the reaction rate. Common bases include potassium carbonate and potassium hydroxide. nih.govresearchgate.net The solvent must be able to withstand high temperatures, with dimethylformamide (DMF) and xylene being common choices. nih.govresearchgate.net Reaction temperatures for Ullmann-type reactions are often elevated, sometimes in the range of 110-120 °C, to drive the reaction to completion. nih.gov

The table below summarizes typical parameters for a related Ullmann-type diaryl ether synthesis. nih.gov

| Parameter | Condition | Rationale |

| Catalyst | Fine Copper | Facilitates the coupling of the phenoxide and aryl halide. |

| Base | Potassium Hydroxide (KOH) | Deprotonates the phenol to form the reactive phenoxide. |

| Solvent | None (neat) or high-boiling solvent like Xylene | Allows for the necessary high reaction temperatures. |

| Temperature | 70-120 °C | Provides sufficient energy to overcome the activation barrier of the reaction. |

| Reactants | 4-chlorophenol, 3,4-dichloronitrobenzene | Example precursors for a similar ether linkage formation. |

For the subsequent hydrazination step, the reaction of a benzyl halide with hydrazine hydrate is typically performed in a polar solvent like ethanol (B145695) to facilitate the dissolution of the reactants. The temperature is another crucial parameter; it needs to be high enough to ensure a reasonable reaction rate but controlled to minimize side reactions. The molar ratio of hydrazine to the benzyl halide is also important; an excess of hydrazine is often used to favor the formation of the monosubstituted product and minimize the formation of the disubstituted hydrazine.

The table below outlines key parameters for a typical hydrazination reaction.

| Parameter | Condition | Rationale |

| Nucleophile | Hydrazine Hydrate | Source of the hydrazine moiety. |

| Solvent | Propan-1-ol or Ethanol | Polar protic solvent to dissolve reactants and facilitate the substitution. |

| Temperature | Reflux | To increase the reaction rate. |

| Reactant Ratio | Excess Hydrazine | Minimizes the formation of bis-benzylhydrazine byproducts. |

| Work-up | Neutralization with acid, extraction | To isolate and purify the desired product. |

Scale-Up Feasibility:

Scaling up the synthesis of this compound presents several challenges. For the Ullmann condensation, the high reaction temperatures and the need for efficient mixing of heterogeneous mixtures can be difficult to manage on a large scale. The removal of the copper catalyst can also be problematic.

In the hydrazination step, the primary concern is the hazardous nature of hydrazine, which is toxic and potentially explosive. wikipedia.org Careful handling procedures and specialized equipment are necessary for its safe use in a large-scale setting. The use of an excess of hydrazine also necessitates a robust purification strategy to remove it from the final product. The potential for side reactions, such as the formation of the corresponding azine or further alkylation of the hydrazine, must be carefully controlled through precise temperature and stoichiometry management. Alternative, safer reducing agents and reaction systems, such as those using a FeCl3·6H2O/activated carbon/hydrazine hydrate system to avoid large amounts of waste, are being explored for similar reductions. google.com

Advanced Spectroscopic and Structural Elucidation of 3 4 Chloro Phenoxy Benzyl Hydrazine

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

The elucidation of the solid-state architecture of 3-(4-chloro-phenoxy)-benzyl-hydrazine through single-crystal X-ray diffraction would involve several critical steps, each contributing to a comprehensive understanding of its molecular and supramolecular features.

Crystallization Techniques and Crystal Quality Assessment

The initial and often most challenging step in a single-crystal X-ray diffraction study is the growth of high-quality single crystals. Various techniques could be employed to achieve this for this compound. Common methods include slow evaporation of a solvent, where the compound is dissolved in a suitable solvent which is then allowed to evaporate gradually, leading to the formation of crystals. Another approach is solvent diffusion, where a solution of the compound is layered with a miscible solvent in which the compound is less soluble, inducing crystallization at the interface. Cooling of a saturated solution is also a widely used technique.

The choice of solvent is crucial and would likely be determined through screening various options, such as ethanol (B145695), methanol, acetone, or mixtures thereof. Once crystals are obtained, their quality must be assessed. This is typically done using an optical microscope to check for well-defined faces, lack of twinning, and appropriate size. A preliminary X-ray diffraction experiment would then be performed to evaluate the diffraction quality of the crystal.

Crystal Packing, Hydrogen Bonding, and Supramolecular Interactions

A detailed analysis of the crystal structure would reveal how individual molecules of this compound pack in the solid state. This packing is governed by a variety of intermolecular forces. Of particular interest would be the hydrogen bonding network. The hydrazine (B178648) moiety (-NH-NH2) is a potent hydrogen bond donor, and the ether oxygen and the chloro-substituent can act as hydrogen bond acceptors.

Conformational Analysis in the Solid State

The single-crystal structure would provide precise information on the conformation of the this compound molecule in the solid state. Key conformational features would include the dihedral angles between the two phenyl rings and the torsion angles around the C-O, C-C, and C-N bonds. This would reveal the spatial relationship between the 4-chlorophenoxy group and the benzylhydrazine (B1204620) moiety.

Understanding the preferred conformation in the solid state is crucial as it represents a low-energy state of the molecule under these conditions. This information can be correlated with computational studies to understand the molecule's conformational flexibility and the energetic landscape of different rotamers.

In the absence of experimental crystallographic data for this compound, the sections above remain a hypothetical outline of the analyses that would be performed. Further experimental research is required to obtain the necessary data to complete this structural investigation.

Reactivity Profiling, Derivatization, and Analogue Synthesis

Reactions Involving the Hydrazine (B178648) Functional Group

The hydrazine functional group (-NHNH2) is a versatile nucleophile and a precursor to various heterocyclic systems. Its reactivity is central to the derivatization of 3-(4-Chloro-phenoxy)-benzyl-hydrazine.

The terminal nitrogen atom of the hydrazine is highly nucleophilic and readily undergoes condensation reactions with aldehydes and ketones to form hydrazones. nih.govorganic-chemistry.orgnih.govresearchgate.net This reaction is a cornerstone of hydrazine chemistry and provides a straightforward method for introducing a wide variety of substituents.

The general reaction involves the acid-catalyzed addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule.

General Reaction Scheme:

The resulting hydrazones are often stable, crystalline compounds and serve as valuable intermediates for further transformations or as final products with potential biological activities. nih.govresearchgate.net The specific aldehydes and ketones used in the condensation reaction can be varied to generate a library of hydrazone derivatives of this compound.

Table 1: Hypothetical Hydrazone Derivatives of this compound

| Carbonyl Compound | Resulting Hydrazone Derivative |

| Benzaldehyde | N'-benzylidene-3-(4-chlorophenoxy)benzylhydrazine |

| Acetone | N'-(propan-2-ylidene)-3-(4-chlorophenoxy)benzylhydrazine |

| 4-Nitrobenzaldehyde | N'-(4-nitrobenzylidene)-3-(4-chlorophenoxy)benzylhydrazine |

| Cyclohexanone | N'-(cyclohexylidene)-3-(4-chlorophenoxy)benzylhydrazine |

The hydrazine moiety is a key building block for the synthesis of various nitrogen-containing heterocyclic compounds. Depending on the reaction partner, this compound can be expected to participate in cyclization reactions to form pyrazoles, triazoles, and other important heterocyclic systems. fayoum.edu.egrsc.orgresearchgate.netnih.govresearchgate.net

For instance, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrazole (B372694) rings. researchgate.net Similarly, reaction with compounds containing a carbon-nitrogen triple bond (nitriles) or other suitable synthons can lead to the formation of triazole derivatives. fayoum.edu.eg

The nitrogen atoms of the hydrazine group are nucleophilic and can be readily acylated, sulfonylated, and alkylated.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base would yield N-acyl derivatives. This reaction can occur at one or both nitrogen atoms, depending on the stoichiometry and reaction conditions. organic-chemistry.org

Sulfonylation: Treatment with sulfonyl chlorides, such as tosyl chloride, in the presence of a base would lead to the formation of sulfonamides. nih.gov

Alkylation: The hydrazine nitrogens can be alkylated using alkyl halides. The degree of alkylation (mono- or di-alkylation) can be controlled by the choice of reagents and reaction conditions. The use of a catalyst, such as potassium iodide, can facilitate the alkylation with less reactive alkyl halides. kirj.eenih.gov

Reactivity of the Aromatic Rings

The two aromatic rings in this compound, the phenyl ring of the benzyl (B1604629) group and the chlorophenoxy moiety, are susceptible to electrophilic aromatic substitution. The existing substituents will direct the position of incoming electrophiles.

The reactivity of the aromatic rings towards electrophiles is influenced by the substituents they carry.

3-Phenoxybenzyl Moiety: The phenoxy group at position 3 of the benzyl ring is an ortho, para-directing group. However, the benzylhydrazine (B1204620) group at position 1 is also an ortho, para-director, but it is an activating group. The interplay of these two groups will determine the regioselectivity of electrophilic substitution. libretexts.orgyoutube.comlibretexts.orgusda.govmsu.edu Common electrophilic aromatic substitution reactions include nitration (using HNO3/H2SO4), halogenation (e.g., Br2/FeBr3), and Friedel-Crafts alkylation and acylation. youtube.comyoutube.comkhanacademy.orgyoutube.com

4-Chlorophenoxy Moiety: The chlorine atom is a deactivating but ortho, para-directing substituent. The ether linkage to the other phenyl ring will also influence the electron density of this ring. Therefore, electrophilic substitution on this ring is expected to be slower than on an unsubstituted benzene (B151609) ring and will occur at the positions ortho to the chloro and phenoxy groups. libretexts.orglibretexts.org

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product(s) on 3-Phenoxybenzyl Moiety | Predicted Major Product(s) on 4-Chlorophenoxy Moiety |

| Nitration | HNO₃, H₂SO₄ | Substitution at positions ortho and para to the benzylhydrazine group | Substitution at positions ortho to the chloro group |

| Bromination | Br₂, FeBr₃ | Substitution at positions ortho and para to the benzylhydrazine group | Substitution at positions ortho to the chloro group |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution at positions ortho and para to the benzylhydrazine group | Substitution at positions ortho to the chloro group |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The chloro-substituent on the phenoxy ring provides a handle for such reactions. nih.govescholarship.orgorganic-chemistry.orgthieme-connect.deresearchgate.net

Reactions like the Suzuki coupling (with boronic acids), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines) could potentially be employed to further functionalize the 4-chlorophenoxy ring. These reactions would allow for the introduction of a wide range of alkyl, aryl, vinyl, or amino substituents, significantly expanding the chemical space accessible from this compound.

Modifications and Cleavage Reactions of the Phenoxy Ether Linkage

The diaryl ether bond (C-O-C) is a key structural feature of this compound. While generally stable, this linkage can be cleaved under specific chemical conditions, which is a critical consideration in its reactivity profile. The cleavage of aryl ether bonds is a significant area of research, particularly in the context of lignin (B12514952) degradation, and the principles derived from these studies are applicable here. rsc.orgornl.govnih.gov

Methods for aryl ether cleavage can be broadly categorized into acid-catalyzed hydrolysis and metal-catalyzed hydrogenolysis.

Acid-Catalyzed Cleavage: In the presence of strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), the ether oxygen can be protonated. youtube.com This is the initial step in a potential nucleophilic substitution reaction. Depending on the stability of the resulting carbocation intermediates, the reaction may proceed via an S_N1 or S_N2 mechanism. nih.govacs.org For a diaryl ether like the one in the title compound, cleavage is generally difficult because it would require the formation of an unstable aryl cation. However, the benzylic position makes the adjacent C-O bond (part of a benzyl aryl ether system) more susceptible to cleavage via an S_N1 mechanism, which would proceed through a stabilized benzyl carbocation. nih.govacs.org

Metal-Catalyzed Cleavage: Transition-metal catalysts, particularly those based on palladium, nickel, or cobalt, are effective for the hydrogenolysis of C-O bonds. rsc.orgnih.govresearchgate.net This process involves the reductive cleavage of the ether linkage. Studies on diphenyl ether and related structures show that the reaction can proceed on a metal surface, sometimes involving benzyne (B1209423) intermediates, to yield the corresponding arene and phenol (B47542). nih.gov For this compound, catalytic hydrogenolysis could potentially cleave the diaryl ether bond to produce 3-benzylhydrazine and 4-chlorophenol (B41353). The presence of the chlorine substituent can influence the rate and selectivity of this cleavage. nih.gov

The specific conditions required for the cleavage of the phenoxy ether linkage in this compound would depend on the chosen methodology, with factors like catalyst choice, solvent, temperature, and pressure playing crucial roles. nih.gov

Design and Synthesis of Structurally Related Analogues and Isomers

The synthesis of this compound and its analogues typically involves a multi-step sequence. A common strategy is the initial formation of the diaryl ether core, followed by the elaboration of the benzylhydrazine sidechain. The diaryl ether linkage can be constructed via nucleophilic aromatic substitution (S_NAr) or metal-catalyzed cross-coupling reactions like the Ullmann condensation or Buchwald-Hartwig amination. nih.govdntb.gov.ua

A plausible synthetic route could start with the coupling of a substituted phenol and an aryl halide. For instance, reacting 4-chlorophenol with 3-cyanobenzyl bromide or a related halide would form 3-(4-chlorophenoxy)benzonitrile. Subsequent reduction of the nitrile group to a primary amine using a reducing agent like lithium aluminum hydride (LAH) would yield 3-(4-chlorophenoxy)benzylamine. researchgate.netpatsnap.comgoogle.com The final conversion of the benzylamine (B48309) to the target benzylhydrazine could then be achieved through various established methods for hydrazine synthesis. acs.orgnih.govrsc.orgresearchgate.net

Positional isomers can be synthesized by altering the starting materials. Changing the position of the chloro substituent on the phenoxy ring or the attachment point of the phenoxy group on the benzylhydrazine moiety would result in a range of isomers with potentially different chemical and physical properties. The synthesis of these isomers would follow similar principles of diaryl ether formation followed by side-chain elaboration. nih.govdntb.gov.uanih.govscispace.com

| Isomer Name | Structure | Synthetic Precursors (Example) |

|---|---|---|

| 2-(4-Chloro-phenoxy)-benzyl-hydrazine | 4-Chlorophenol + 2-Cyanobenzyl bromide | |

| 4-(4-Chloro-phenoxy)-benzyl-hydrazine | 4-Chlorophenol + 4-Cyanobenzyl bromide | |

| 3-(2-Chloro-phenoxy)-benzyl-hydrazine | 2-Chlorophenol + 3-Cyanobenzyl bromide | |

| 3-(3-Chloro-phenoxy)-benzyl-hydrazine | 3-Chlorophenol + 3-Cyanobenzyl bromide |

The electronic properties of the molecule can be systematically tuned by altering the substituents on either aromatic ring. Replacing the chlorine atom with other groups can modulate properties such as lipophilicity, hydrogen bonding potential, and metabolic stability. Electron-withdrawing groups (EWGs) like -NO₂ or -CF₃ would decrease the electron density of the attached ring, while electron-donating groups (EDGs) like -CH₃ or -OCH₃ would increase it. These changes can affect the reactivity of the ether linkage and the hydrazine moiety. allstudiesjournal.comyoutube.com

| Analogue Type | Example Substituent (X) | Position | Expected Effect on Electronic Properties |

|---|---|---|---|

| Electron-Withdrawing | -NO₂ (Nitro) | para- of phenoxy ring | Strongly decreases electron density on phenoxy ring |

| Electron-Withdrawing | -CF₃ (Trifluoromethyl) | para- of phenoxy ring | Strongly decreases electron density; increases lipophilicity |

| Electron-Donating | -CH₃ (Methyl) | para- of phenoxy ring | Weakly increases electron density on phenoxy ring |

| Electron-Donating | -OCH₃ (Methoxy) | para- of phenoxy ring | Strongly increases electron density on phenoxy ring |

| Halogen Variation | -F (Fluoro) | para- of phenoxy ring | Inductively withdrawing; can form strong C-F bond |

| Substituent on Benzyl Ring | -F (Fluoro) | ortho- to hydrazine | Modifies basicity of hydrazine and conformation |

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of modifying the molecule's characteristics. cambridgemedchemconsulting.comnih.govdomainex.co.uk This approach can be applied to both the hydrazine and ether functionalities of this compound.

Hydrazine Bioisosteres: The hydrazine moiety is often replaced to improve metabolic stability or modulate hydrogen bonding patterns. Acylhydrazones, for instance, can be replaced with more stable linkers like amides or oxazoles. nih.govresearchgate.net The N-N bond of the hydrazine could be replaced to generate different linker types.

Ether Bioisosteres: The ether oxygen is a common target for bioisosteric replacement to alter metabolic stability, lipophilicity, and conformation. Replacing the oxygen atom can lead to analogues with significantly different properties. chemrxiv.orgnih.gov Common replacements include thioethers, sulfoxides, sulfones, and methylene (B1212753) groups. cambridgemedchemconsulting.com These replacements maintain the general connectivity while altering electronic properties and three-dimensional shape.

| Original Group | Bioisosteric Replacement | Example Structure Fragment | Rationale for Replacement |

|---|---|---|---|

| Hydrazine (-CH₂-NH-NH₂) | N-Methylaminomethyl (-CH₂-NH-CH₃) | -CH₂-NH-CH₃ | Reduces potential for metabolic oxidation of N-N bond |

| Hydrazine (-CH₂-NH-NH₂) | Amide Linker (-CO-NH-) | (Requires modification of benzyl part) | Introduces planarity, alters H-bond donor/acceptor profile. nih.govnih.gov |

| Ether (-O-) | Thioether (-S-) | 3-(4-Chloro-phenylthio)-benzyl-hydrazine | Increases lipophilicity, alters bond angle and length |

| Ether (-O-) | Sulfone (-SO₂-) | 3-(4-Chloro-benzenesulfonyl)-benzyl-hydrazine | Acts as a hydrogen bond acceptor, significantly increases polarity |

| Ether (-O-) | Methylene (-CH₂-) | 3-(4-Chloro-benzyl)-benzyl-hydrazine | Removes H-bond acceptor, increases flexibility and lipophilicity |

| Ether (-O-) | Oxetane | (Complex linker replacement) | Can serve as a metabolically stable, polar replacement for carbonyls or gem-dimethyl groups, and by extension, other linkers. chemrxiv.org |

Computational Chemistry and Theoretical Investigations of 3 4 Chloro Phenoxy Benzyl Hydrazine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and other key properties.

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. This process, called geometry optimization, seeks the lowest energy conformation on the potential energy surface. For 3-(4-Chloro-phenoxy)-benzyl-hydrazine, DFT calculations, often employing a basis set like 6-311++G(d,p), would precisely calculate bond lengths, bond angles, and dihedral angles. The result is a thermodynamically stable structure, which is crucial for understanding its physical and chemical properties.

Illustrative Data Table: Optimized Geometric Parameters (Exemplary Data)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Cl | 1.75 Å |

| Bond Length | C-O (ether) | 1.37 Å |

| Bond Length | N-N | 1.44 Å |

| Bond Angle | C-O-C | 118.5° |

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the region from which the molecule is most likely to donate electrons, while the LUMO is the region most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For this compound, FMO analysis would map the distribution of these orbitals across the molecule, identifying potential sites for electrophilic and nucleophilic attack.

Illustrative Data Table: FMO Properties (Exemplary Data)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.1 eV |

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate areas rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. An ESP map of this compound would reveal the electronegative chlorine and oxygen atoms as sites of negative potential, while the hydrazine (B178648) protons would likely be areas of positive potential. This analysis is critical for understanding non-covalent interactions, such as hydrogen bonding.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solution Behavior

While quantum chemical calculations often focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide insights into the dynamic nature of a molecule. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. For this compound, an MD simulation would reveal its conformational flexibility, showing how different parts of the molecule rotate and bend in a solvent, such as water. This is particularly important for understanding how the molecule might adapt its shape to fit into a biological receptor. Key outputs include the root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions to understand solvation.

In Silico Prediction of Potential Molecular Interactions with Theoretical Biological Targets

In silico methods can predict how a molecule might interact with biological macromolecules, such as proteins. This is a cornerstone of modern drug discovery and design.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a receptor, such as the active site of an enzyme. The simulation places the ligand in various positions and orientations within the receptor's binding site and calculates a "docking score," which estimates the binding affinity. A lower docking score typically indicates a more favorable binding interaction. Docking studies would identify key interactions, such as hydrogen bonds or hydrophobic interactions, between this compound and amino acid residues in the active site, providing a hypothesis for its potential biological activity.

Illustrative Data Table: Docking Results with a Hypothetical Kinase (Exemplary Data)

| Parameter | Value | Interacting Residues |

|---|---|---|

| Binding Affinity | -8.5 kcal/mol | GLU-12, LEU-83, LYS-20 |

| Hydrogen Bonds | 2 | GLU-12, LYS-20 |

Pharmacophore Modeling and Virtual Screening Against Chemical Libraries (Hypothetical Frameworks)

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. semanticscholar.org A pharmacophore model for this compound and its analogues would typically be developed based on a known active conformation or by aligning a set of active molecules and abstracting their common features.

Hypothetical Pharmacophore Model Generation:

A plausible pharmacophore model for a hypothetical target would likely include the following features derived from the structure of this compound:

One Hydrogen Bond Donor (HBD): The terminal hydrazine moiety (-NH-NH2) provides a strong hydrogen bond donor feature.

One or Two Hydrogen Bond Acceptors (HBA): The ether oxygen and the nitrogen atoms of the hydrazine group can act as hydrogen bond acceptors.

Two Aromatic Rings (AR): The two phenyl rings are key features for potential π-π stacking or hydrophobic interactions within a receptor binding pocket.

One Hydrophobic Feature (HY): The chlorophenyl group contributes a significant hydrophobic character to the molecule.

Virtual Screening Workflow:

Once a pharmacophore model is established and validated, it can be employed as a 3D query in a virtual screening campaign to identify novel hit compounds from large chemical libraries. nih.gov A typical workflow for such a screening is outlined below:

Database Preparation: A large, diverse chemical database (e.g., ZINC, ChemBridge) is prepared, ensuring that the molecules are in a 3D format with appropriate ionization states.

Pharmacophore-Based Filtering: The generated pharmacophore model is used to rapidly screen the database, retaining only those molecules that match the defined features and their spatial constraints. researchgate.net

Drug-Likeness Filtering: The hits from the initial screening are then filtered based on physicochemical properties, often using Lipinski's Rule of Five, to select for compounds with oral bioavailability potential.

Molecular Docking: The remaining candidates are subjected to molecular docking studies into the hypothetical active site of the biological target to predict their binding orientation and affinity. dovepress.com

Hit Selection and Prioritization: The final selection of hits is based on a combination of factors including the pharmacophore fit score, docking score, predicted binding interactions, and structural novelty.

A hypothetical virtual screening campaign against a library of 1 million compounds could yield a smaller, more manageable set of potential hits for further experimental validation, as illustrated in the table below.

| Screening Stage | Number of Compounds | Criteria |

| Initial Library | 1,000,000 | Diverse chemical structures |

| Pharmacophore Fit | 10,000 | Match to the HBD, HBA, AR, and HY features |

| Drug-Likeness Filter | 5,000 | Lipinski's Rule of Five compliance |

| Molecular Docking | 500 | Favorable docking score and binding interactions |

| Final Hits | 50 | High-ranking scores and structural diversity |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Analogues

QSAR and QSPR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. nih.gov These models are invaluable for understanding the structural requirements for a desired effect and for predicting the activity of newly designed analogues.

Development of a Hypothetical QSAR Model:

To construct a QSAR model for analogues of this compound, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values) against a specific target would be required. In a hypothetical scenario, a series of analogues could be designed by modifying the substituents on the phenyl rings.

Table of Hypothetical Analogues and Their Predicted Activities:

| Compound ID | R1 | R2 | Molecular Weight | LogP | Predicted pIC50 |

| 1 | 4-Cl | H | 248.71 | 3.2 | 6.5 |

| 2 | 4-F | H | 232.26 | 2.8 | 6.2 |

| 3 | 4-CH3 | H | 228.30 | 3.1 | 6.8 |

| 4 | 4-OCH3 | H | 244.30 | 2.9 | 7.1 |

| 5 | 4-Cl | 2-F | 266.70 | 3.5 | 6.7 |

| 6 | 4-Cl | 3-CH3 | 262.74 | 3.8 | 6.9 |

| 7 | 4-NO2 | H | 259.26 | 2.5 | 5.8 |

QSAR Model Equation:

A hypothetical 2D-QSAR model could be generated using multiple linear regression (MLR) to correlate the physicochemical descriptors of the analogues with their predicted biological activity (pIC50). A representative, albeit hypothetical, QSAR equation is shown below:

pIC50 = 0.85(cLogP) - 0.23(Molecular Weight) + 1.5(Hammett_R1) + 5.2*

In this equation, cLogP represents the calculated logarithm of the partition coefficient, Molecular Weight is the molecular mass of the compound, and Hammett_R1 is the Hammett electronic parameter for the substituent at the R1 position. Such a model would suggest that higher hydrophobicity and electron-donating substituents at the R1 position are favorable for activity, while increased molecular weight is detrimental. researchgate.net The statistical quality of a real QSAR model would be assessed by parameters such as the correlation coefficient (R²), cross-validated correlation coefficient (q²), and the F-test value to ensure its robustness and predictive power. nih.gov

Applications in Advanced Chemical and Material Science Research

Utility as a Versatile Chemical Building Block in Multi-Step Organic Synthesis

The presence of the nucleophilic hydrazine (B178648) group makes 3-(4-Chloro-phenoxy)-benzyl-hydrazine a prime candidate for use as a versatile building block in the construction of more complex molecular architectures.

Hydrazine and its derivatives are well-established precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are fundamental scaffolds in many pharmaceutical agents. The reaction of hydrazines with dicarbonyl compounds or their equivalents is a classical and powerful method for constructing five- and six-membered rings.

Theoretically, this compound could be employed in the synthesis of various heterocyclic systems, including pyrazoles, triazoles, and pyridazines. For instance, the reaction with β-diketones would be expected to yield substituted pyrazoles. orgsyn.orgorganic-chemistry.org Similarly, condensation with appropriate reagents can lead to the formation of triazole and pyridazine (B1198779) rings. nih.govnih.govresearchgate.netfrontiersin.orgnih.gov

The resulting heterocyclic compounds, bearing the 3-(4-chloro-phenoxy)-benzyl substituent, could be of significant interest for lead generation in drug discovery programs. The lipophilic and electronically modified phenyl ether and chlorinated phenyl groups may influence the pharmacokinetic and pharmacodynamic properties of the final molecules.

Table 1: Theoretical Heterocyclic Scaffolds from this compound

| Reactant | Resulting Heterocycle | Potential Significance |

| β-Diketone | Pyrazole (B372694) | Core structure in many NSAIDs, kinase inhibitors, and other therapeutic agents. |

| Dicarbonyl compound with an adjacent nitrogen source | Triazole | Found in antifungal, antiviral, and antidepressant medications. |

| α,β-Unsaturated carbonyl compound | Pyrazoline | Intermediate in the synthesis of pyrazoles and other bioactive molecules. |

| 1,4-Dicarbonyl compound | Pyridazine | Present in cardiovascular and psychoactive drugs. |

This table presents theoretical synthetic pathways and is for illustrative purposes.

The structural motif of a substituted phenoxy group linked to an aromatic ring is present in a number of commercial agrochemicals. For example, the herbicide florpyrauxifen-benzyl contains a substituted chlorophenoxy moiety. researchgate.net Diacylhydrazine derivatives are also a known class of insecticides. nih.gov This suggests that this compound could serve as a valuable intermediate in the synthesis of novel pesticides or other specialty chemicals. mdpi.com The specific combination of the chloro-phenoxy group and the reactive hydrazine functionality offers a synthetic handle for the introduction of this fragment into larger, more complex molecules with potential biological activity. mdpi.com

Exploration as a Ligand in Coordination Chemistry

The hydrazine moiety is known to act as a ligand, coordinating to metal ions through its nitrogen lone pairs. This allows for the formation of a variety of coordination complexes with interesting structural and electronic properties. While no specific studies on the coordination chemistry of this compound have been identified, it is reasonable to theorize its potential in this area based on the behavior of similar hydrazine derivatives.

The compound could act as a monodentate or a bridging ligand, connecting multiple metal centers. The nature of the resulting coordination complex would depend on the metal ion, the reaction conditions, and the stoichiometry of the reactants. The bulky and electronically distinct 3-(4-chloro-phenoxy)-benzyl group would likely influence the steric and electronic environment around the metal center, potentially leading to complexes with unique catalytic or material properties.

Integration into Functional Materials

The unique combination of functional groups in this compound also suggests its potential for integration into various functional materials.

The difunctional nature of hydrazine allows it to react with dicarboxylic acids or their derivatives to form polyamides, or with diisocyanates to form polyureas. Therefore, this compound could theoretically be used as a monomer in polymerization reactions. The resulting polymers would incorporate the 3-(4-chloro-phenoxy)-benzyl side chain, which could impart specific properties to the material, such as altered solubility, thermal stability, or refractive index. Furthermore, the hydrazine group can be used to cross-link existing polymer chains, enhancing their mechanical properties. rdd.edu.iq

The aromatic and heteroatom-rich structure of this compound suggests potential, though currently theoretical, applications in the field of organic electronics. The photophysical properties of molecules containing similar phenoxy-benzyl moieties are an active area of research. researchgate.netresearchgate.net The introduction of this compound into the emissive or charge-transporting layers of an OLED could influence the device's color, efficiency, and stability.

Moreover, the reactive hydrazine group could be utilized for the development of chemical sensors. The interaction of the hydrazine with specific analytes could lead to a detectable change in the optical or electronic properties of a material incorporating this compound, forming the basis of a sensing mechanism. rdd.edu.iq

Future Research Directions and Unanswered Questions

Development of Asymmetric Synthetic Routes to Chiral Analogues

The core structure of 3-(4-chloro-phenoxy)-benzyl-hydrazine does not inherently possess a chiral center. However, the development of synthetic routes to chiral analogues is a significant area for future research. The introduction of chirality can have profound effects on a molecule's biological activity and material properties. Future investigations should focus on the design and synthesis of chiral derivatives, potentially by introducing stereocenters on the benzyl (B1604629) or phenoxy rings or by creating more complex chiral scaffolds incorporating the core structure.

Key research objectives in this area would include:

Design of Chiral Auxiliaries: Investigating the use of chiral auxiliaries to guide the stereoselective synthesis of analogues.

Catalytic Asymmetric Synthesis: Exploring the application of chiral catalysts, such as transition metal complexes with chiral ligands, to achieve high enantioselectivity in the synthesis of chiral derivatives. mdpi.com

Enzymatic Resolutions: Employing enzymes to resolve racemic mixtures of chiral analogues, providing access to enantiomerically pure compounds.

The successful development of these asymmetric synthetic routes will be crucial for studying the stereospecific interactions of these novel compounds in various chemical and biological systems.

Investigation of Photophysical and Electrochemical Properties

A thorough understanding of the photophysical and electrochemical properties of this compound is currently lacking. Future research should aim to characterize how this molecule interacts with light and how it behaves under electrochemical conditions. Such studies are fundamental to identifying its potential in materials science, for instance, in the development of organic light-emitting diodes (OLEDs) or as a component in photoredox catalysis.

Essential experimental investigations would involve:

UV-Visible Spectroscopy: To determine the electronic absorption properties and the wavelengths at which the molecule absorbs light.

Fluorescence Spectroscopy: To measure the emission properties, including quantum yield and lifetime, which are critical for applications in lighting and sensing.

Cyclic Voltammetry: To probe the redox potentials and understand the electrochemical stability and reactivity of the compound.

Computational Studies: To complement experimental data with theoretical calculations of the electronic structure and transitions.

A detailed analysis of these properties will provide a comprehensive picture of the molecule's electronic behavior and guide the design of new materials with tailored optoelectronic characteristics.

Exploration of Solid-State Polymorphism and Amorphous Forms

The arrangement of molecules in the solid state can significantly influence a compound's physical properties, including its solubility, melting point, and stability. The study of polymorphism, the ability of a substance to exist in two or more crystalline forms, is therefore of paramount importance. Future research should systematically investigate the solid-state behavior of this compound.

This would entail:

Crystallization Studies: Employing a variety of solvents and crystallization techniques to identify different polymorphic forms.

X-ray Diffraction (XRD): Using single-crystal and powder XRD to determine the crystal structures of any identified polymorphs.

Thermal Analysis: Utilizing techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to characterize the thermal properties and stability of different solid forms.

Amorphous State Characterization: Investigating the properties of the amorphous or non-crystalline form of the compound, which can have different solubility and bioavailability profiles compared to its crystalline counterparts.

Understanding the solid-state landscape of this compound is crucial for its potential development in pharmaceuticals and materials science, ensuring consistent and predictable performance.

Advancement of Computational Models for Enhanced Prediction of Reactivity and Interaction

Computational chemistry offers powerful tools to predict the behavior of molecules, thereby guiding experimental work and accelerating the discovery process. For this compound, future research should focus on developing and applying advanced computational models to predict its reactivity and intermolecular interactions.

Key areas for computational investigation include:

Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) to calculate the molecule's electronic structure, molecular orbitals, and electrostatic potential, which are key to understanding its reactivity.

Molecular Docking Simulations: If a biological target is identified, docking studies can predict the binding mode and affinity of the compound with a receptor, providing insights into its potential mechanism of action.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the molecule and its interactions with its environment, such as solvent molecules or a biological membrane, over time.

These computational approaches will provide a deeper understanding of the molecule's intrinsic properties and how it interacts with other chemical species, facilitating the rational design of new derivatives with desired functionalities.

Integration of Machine Learning for Reaction Optimization and Property Prediction

The integration of machine learning (ML) is revolutionizing chemical research by enabling the rapid optimization of reactions and the prediction of molecular properties. beilstein-journals.org For this compound, ML can be a powerful tool to accelerate its study and the discovery of new analogues.

Future research in this domain should focus on:

Reaction Optimization: Utilizing ML algorithms to optimize the synthetic route to this compound and its derivatives. beilstein-journals.org This involves building models that can predict reaction outcomes, such as yield and selectivity, based on various reaction parameters. beilstein-journals.org

Property Prediction: Developing ML models to predict the physicochemical and biological properties of a wide range of virtual analogues of the core structure. nih.govnih.govgoogle.com This can help in prioritizing the synthesis of compounds with the most promising characteristics.

Quantitative Structure-Activity Relationship (QSAR) Modeling: If sufficient biological activity data becomes available, QSAR models can be built to correlate the structural features of the analogues with their activity, providing valuable insights for the design of more potent compounds.

By leveraging the predictive power of machine learning, researchers can navigate the vast chemical space of possible derivatives more efficiently, saving time and resources in the laboratory. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(4-Chloro-phenoxy)-benzyl-hydrazine, and how do solvent systems influence yield?

- Methodological Answer : A common approach involves condensing 4-chlorophenol derivatives with hydrazine hydrate in ethanol or methanol/chloroform mixtures under reflux. For example, hydrazide formation typically requires stirring for 3–5 hours at room temperature, followed by quenching and recrystallization . Solvent polarity impacts reaction kinetics; polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution, while ethanol promotes hydrazine solubility. Post-synthesis purification via recrystallization (e.g., methanol) improves purity, as noted in analogous hydrazide syntheses .

Q. How can researchers confirm the purity and structural integrity of synthesized this compound?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity. Structural confirmation relies on spectroscopic techniques:

- NMR : Analyze H and C spectra for characteristic peaks (e.g., hydrazine NH at δ 6–8 ppm, aromatic protons from the chlorophenoxy group).

- FT-IR : Identify N–H stretches (~3300 cm) and C=O/C–O stretches (~1650 cm).

- Mass Spectrometry : Confirm molecular ion ([M+H]) and fragmentation patterns .

Q. What crystallization strategies are effective for obtaining single crystals of this compound for X-ray analysis?

- Methodological Answer : Slow evaporation from a methanol/chloroform mixture (1:1 v/v) at 4°C often yields suitable crystals. For refinement, use SHELXL (part of the SHELX suite) to resolve hydrogen bonding networks and validate bond lengths/angles against crystallographic databases (e.g., CCDC). Mercury software can visualize packing motifs and intermolecular interactions .

Advanced Research Questions

Q. How can computational tools predict the biological activity of this compound?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to screen against targets like monoamine oxidase (MAO) or ion channels. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and predict electrostatic potential surfaces, aiding in understanding hydrogen-bonding interactions. Molecular dynamics simulations (NAMD/GROMACS) assess stability in physiological conditions .

Q. What experimental approaches resolve contradictions in reported bioactivity data for hydrazine derivatives?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., enzyme source, pH). Standardize protocols:

- Enzyme Inhibition : Use recombinant MAO isoforms (MAO-A/MAO-B) with amplex red assays to quantify HO production.

- Ion Channel Studies : Employ patch-clamp electrophysiology (e.g., HEK293 cells expressing NCX isoforms) to measure bidirectional Na/Ca exchange .

- Control Experiments : Include known inhibitors (e.g., iproniazid for MAO) to validate assay sensitivity .

Q. How does salt formation (e.g., hydrochloride) impact the physicochemical properties of this compound?

- Methodological Answer : Salt formation (e.g., with HCl) enhances solubility and stability. Characterize salts via:

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures.

- Powder X-ray Diffraction (PXRD) : Compare diffraction patterns to confirm crystallinity changes.

- Solubility Tests : Measure in aqueous buffers (pH 1–7.4) using UV-Vis spectroscopy .

Q. What strategies mitigate challenges in reproducing synthetic yields across laboratories?

- Methodological Answer : Variability often stems from trace moisture or oxygen. Implement:

- Inert Atmosphere : Use Schlenk lines or gloveboxes for moisture-sensitive steps.

- Reagent Purity : Distill hydrazine hydrate freshly or use stabilized commercial grades.

- Reaction Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane eluent) or in-situ IR .

Data Analysis and Interpretation

Q. How can researchers analyze hydrogen-bonding networks in this compound crystals?

- Methodological Answer : Use Mercury to visualize intermolecular interactions (e.g., N–H···O/N–H···Cl). Quantify bond distances and angles via SHELXL refinement. Compare with Cambridge Structural Database (CSD) entries for similar hydrazides to identify common motifs .

Q. What statistical methods are recommended for validating bioactivity data in dose-response studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.